An In-Depth Technical Guide to the Physicochemical Properties of 3,9-Diazabicyclo[4.2.1]nonan-4-one Derivatives
An In-Depth Technical Guide to the Physicochemical Properties of 3,9-Diazabicyclo[4.2.1]nonan-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,9-diazabicyclo[4.2.1]nonan-4-one scaffold is a conformationally constrained bicyclic lactam of significant interest in medicinal chemistry and drug discovery. Its rigid framework provides a unique three-dimensional architecture for the development of novel therapeutic agents targeting a range of biological pathways. This technical guide offers a comprehensive overview of the core physical and chemical properties of 3,9-diazabicyclo[4.2.1]nonan-4-one and its derivatives. We will delve into the structural features, spectroscopic signatures, and key physicochemical parameters that are critical for the design and development of drug candidates based on this promising scaffold. This document is intended to serve as a valuable resource for researchers and scientists working in the field of drug development, providing foundational knowledge to inform the synthesis, characterization, and application of this important class of molecules.
Introduction: The Significance of the 3,9-Diazabicyclo[4.2.1]nonan-4-one Core
The 3,9-diazabicyclo[4.2.1]nonan-4-one core is a heterocyclic motif that has garnered attention in the field of medicinal chemistry due to its inherent structural rigidity and the spatial orientation of its functional groups. This bicyclic system, containing a seven-membered ring and a five-membered ring fused together, serves as a valuable building block in the synthesis of complex molecules with diverse biological activities.[1] Derivatives of this scaffold have been explored for their potential as anticancer, antiviral, and nootropic agents, as well as ligands for opioid receptors.[2] The constrained nature of the bicyclic system allows for the precise positioning of substituents, which is a key consideration in designing molecules with high affinity and selectivity for their biological targets. A thorough understanding of the fundamental physical and chemical properties of this core structure is paramount for its effective utilization in drug design and development programs.
Structural and Conformational Analysis
The 3,9-diazabicyclo[4.2.1]nonan-4-one framework consists of a seven-membered diazepane ring fused with a five-membered pyrrolidine ring, with a carbonyl group at the 4-position. This arrangement results in a unique and relatively rigid three-dimensional structure.
The conformational rigidity of the 3,9-diazabicyclo[4.2.1]nonan-4-one scaffold is a key attribute for its use in drug design. By locking in a specific spatial arrangement of substituents, it is possible to minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
Caption: 2D representation of the 3,9-diazabicyclo[4.2.1]nonan-4-one core structure.
Physical Properties
The physical properties of 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives are crucial for their handling, formulation, and pharmacokinetic profiles. Key parameters such as melting point, boiling point, solubility, and lipophilicity (logP) are summarized below.
General Properties of the Parent Compound
The unsubstituted 3,9-diazabicyclo[4.2.1]nonan-4-one (CAS No. 1210963-09-9) is described by commercial suppliers as a yellow solid.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | |
| Molecular Weight | 140.18 g/mol | [4] |
| Physical Form | Yellow solid | |
| Predicted Boiling Point | 342.0 ± 35.0 °C | [5] |
| Predicted Density | 1.084 ± 0.06 g/cm³ | [5] |
Properties of Key Derivatives
Experimental data for derivatives of the core structure provide a more concrete understanding of their physical characteristics.
| Derivative | Property | Value | Source | |---|---|---| | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | Melting Point | 258-259 °C (decomposition) |[2] | | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Dihydrochloride | Melting Point | 290-291 °C (decomposition) |[2] | | 3,9-Dimethyl-3,9-diazabicyclo[4.2.1]nonan-4-one | Boiling Point | 281.5 °C at 760 mmHg |[6] | | | Density | 1.056 g/cm³ |[6] | | | Flash Point | 120 °C |[6] | | | Vapor Pressure | 0.00356 mmHg at 25°C |[6] | | | XLogP3 | 0.1 |[6] |
Insight: The high melting points of the 9-methyl derivative and its salt suggest strong intermolecular forces in the solid state, likely due to hydrogen bonding and dipole-dipole interactions. The dimethyl derivative, lacking N-H protons for hydrogen bonding, exhibits a lower boiling point compared to the predicted value for the parent compound. The low XLogP3 value of the dimethyl derivative indicates a relatively hydrophilic character.
Solubility
While quantitative solubility data for the parent compound in various solvents is not extensively reported, its structure, containing two nitrogen atoms and a carbonyl group, suggests it would exhibit some solubility in polar protic solvents like water and alcohols, and potentially in polar aprotic solvents. The solubility of derivatives will be highly dependent on the nature of the substituents. For drug development purposes, aqueous solubility is a critical parameter, and modifications to the core structure are often necessary to achieve the desired solubility profile.
Chemical Properties
The chemical properties of 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives, including their basicity, reactivity, and stability, are fundamental to their synthesis, handling, and biological activity.
Basicity and pKa
The two nitrogen atoms in the 3,9-diazabicyclo[4.2.1]nonan-4-one core are basic and can be protonated. The pKa values of these nitrogens are critical for understanding the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.
Chemical Reactivity and Stability
The chemical reactivity of the 3,9-diazabicyclo[4.2.1]nonan-4-one core is primarily centered around the lactam functionality and the secondary amine/amide nitrogens.
-
Lactam Hydrolysis: The amide bond within the lactam ring can undergo hydrolysis under acidic or basic conditions. The rate of hydrolysis will be influenced by the ring strain and the nature of substituents.
-
N-Functionalization: The secondary amine at the N9 position and the amide nitrogen at the N3 position can be functionalized through various reactions, such as alkylation, acylation, and arylation. This allows for the synthesis of a wide array of derivatives with diverse properties.
-
Reduction of the Lactam: The carbonyl group of the lactam can be reduced to a methylene group using reducing agents like lithium aluminum hydride, yielding the corresponding 3,9-diazabicyclo[4.2.1]nonane.
The stability of these compounds is an important consideration for their storage and formulation. As with many lactams, they can be susceptible to degradation in the presence of strong acids or bases.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the primary tools for determining the structure of these molecules in solution. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the bicyclic system. The complexity of the spectra can be indicative of the conformational rigidity of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the lactam carbonyl group. The N-H stretching vibrations of the secondary amine and amide will appear in the region of 3200-3500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, which aids in confirming their identity and structural features.
Experimental Protocols
The synthesis of 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives often involves multi-step sequences. A common strategy involves the Beckmann rearrangement of a suitably substituted nortropinone oxime.[1]
Illustrative Synthetic Workflow
Caption: A generalized synthetic workflow for accessing 3,9-diazabicyclo[4.2.1]nonan-4-one and its derivatives.
Applications in Drug Discovery
The unique structural and physicochemical properties of 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives make them attractive scaffolds for the development of new drugs. Their conformational rigidity can lead to improved binding affinity and selectivity for biological targets. The ability to functionalize both nitrogen atoms allows for the exploration of a large chemical space to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
The 3,9-diazabicyclo[4.2.1]nonan-4-one core represents a valuable and versatile scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its key physical and chemical properties, which are essential for its successful application in drug discovery and development. A thorough understanding of its structure, conformational preferences, reactivity, and spectroscopic signatures will empower researchers to design and synthesize novel derivatives with tailored properties for a wide range of therapeutic applications. Further research to fully characterize the parent compound and expand the library of derivatives will undoubtedly continue to unlock the full potential of this intriguing bicyclic system.
References
-
3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-. LookChem. [Link]
-
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. ResearchGate. [Link]
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. [Link]
-
Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain. SciSpace. [Link]
-
Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. ACS Publications. [Link]
-
Cas 532-24-1,Tropinone. LookChem. [Link]
Sources
- 1. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1210963-09-9|3,9-Diazabicyclo[4.2.1]nonan-4-one|BLD Pharm [bldpharm.com]
- 5. 3,9-Diazabicyclo[4.2.1]nonan-4-one CAS#: 1210963-09-9 [amp.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. lookchem.com [lookchem.com]
